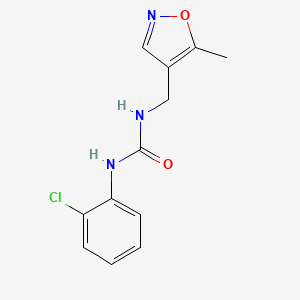
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMU was first synthesized in 1980 by researchers at the University of Michigan, and since then, it has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves its ability to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have a range of biochemical and physiological effects in the brain. It can improve memory and learning in animal models of Alzheimer's disease and can also reduce the symptoms of schizophrenia. Additionally, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea for lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in the brain and for developing new treatments for neurological disorders. However, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea can also have off-target effects on other enzymes, which can complicate its use in some experiments.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea. One area of interest is the development of new derivatives of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea that have improved potency and selectivity for acetylcholinesterase. Another direction is the investigation of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea's effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is a need for further research on the safety and toxicity of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea involves the reaction of 2-chlorobenzoyl isocyanate with 5-methylisoxazole-4-carboxaldehyde in the presence of a catalyst, followed by the addition of ammonia to form the final product. The process can be carried out in a laboratory setting using standard organic chemistry techniques.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea has been shown to have potential therapeutic applications for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, 1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-8-9(7-15-18-8)6-14-12(17)16-11-5-3-2-4-10(11)13/h2-5,7H,6H2,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTUDUIPGQKPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

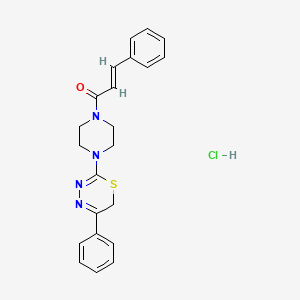
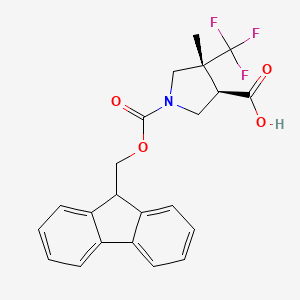
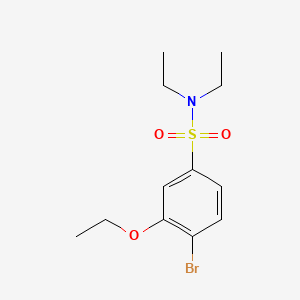


![Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2884027.png)
![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2884028.png)
![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2884029.png)
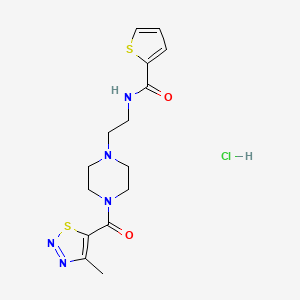
![2-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884033.png)
![N-(furan-2-ylmethyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2884036.png)
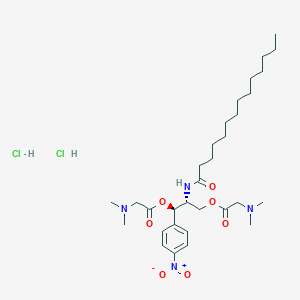
![2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2884039.png)
![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2884040.png)